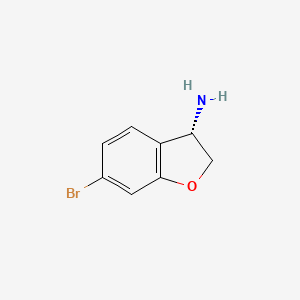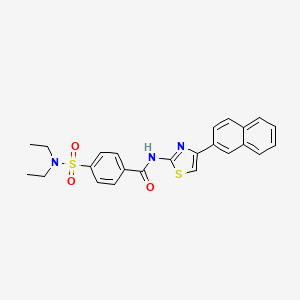![molecular formula C11H9Cl2I B2781115 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-13-0](/img/structure/B2781115.png)
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design due to its ability to enhance solubility, membrane permeability, and metabolic stability .
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Synthesis of [1.1.1]propellane: This is a key intermediate in the preparation of bicyclo[1.1.1]pentane derivatives.
Addition of 2,4-dichlorophenyl group: The 2,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Introduction of iodine: The final step involves the iodination of the bicyclo[1.1.1]pentane core, typically using iodine or an iodine-containing reagent under suitable conditions.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Radical reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, often initiated by photoredox catalysis.
Common reagents used in these reactions include sodium arylsulfinates, α-trifluoromethyl alkenes, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core mimics the geometry of para-substituted benzene rings, allowing it to interact with specific receptors and enzymes. This interaction can modulate biological pathways, leading to the desired pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a single chlorine atom.
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: Fluorine atoms instead of chlorine.
1-(2,4-Dichlorophenyl)-3-bromobicyclo[1.1.1]pentane: Bromine instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJSGJDYNVNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)
![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2781036.png)
![1-[4-(2-Methoxyethyl)phenoxy]propan-2-one](/img/structure/B2781037.png)
![methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2781038.png)
![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)

![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)
![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide](/img/structure/B2781054.png)

